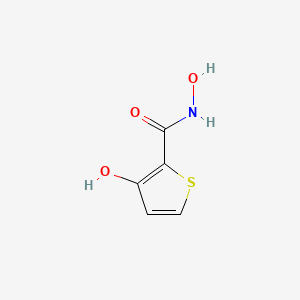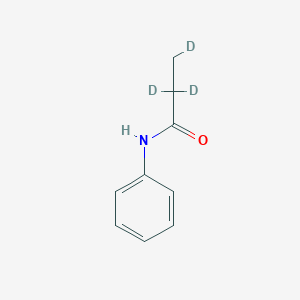
N-Phenylpropanamide-d3
Overview
Description
N-Phenylpropanamide-d3, also known as Propionanilide-d3 or N-Phenylpropionamide-d3, is a chemical compound with the molecular formula C9H8D3NO . It is an off-white to pale beige solid and is used in proteomics research .
Molecular Structure Analysis
The molecular structure of N-Phenylpropanamide-d3 consists of 9 carbon atoms, 8 hydrogen atoms, 3 deuterium atoms (a stable isotope of hydrogen), 1 nitrogen atom, and 1 oxygen atom . The IUPAC Standard InChIKey for N-Phenylpropanamide-d3 is ZTHRQJQJODGZHV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
N-Phenylpropanamide-d3 is an off-white to pale beige solid . It has a molecular weight of 152.21 . It is soluble in chloroform, ethyl acetate, and methanol . The melting point is 104-106°C .Scientific Research Applications
Structural and Spectroscopic Analysis
- Structural, Vibrational, Magnetic, and Electronic Properties : N-phenylpropanamide's structural, vibrational, magnetic, and electronic properties have been examined experimentally and theoretically using various computational methods. Studies have focused on molecular geometry, vibrational wavenumbers, NMR chemical shifts, and electronic transitions (Öztürk et al., 2019).
Chemical Synthesis
- Synthesis of Oxindole Derivatives : Research has demonstrated the efficient synthesis of 3,3-disubstituted oxindole derivatives from phenylpropanamide derivatives using intramolecular C-N bond formation. This showcases the molecule's potential in organic synthesis (Wang et al., 2021).
Material Science and Chemistry
- Crystal Structure Analysis and Spectral Investigations : Studies on related compounds, such as 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, include synthesis, crystal structure analysis, and spectral IR, NMR, and UV-Vis investigations. These studies contribute to understanding the material properties and potential applications of phenylpropanamide derivatives (Demir et al., 2016).
Biological Research
Antimicrobial Evaluation : Derivatives of phenylpropanamide, like 3-phenylpropane hydrazide, have been evaluated for antibacterial and antifungal activities, indicating potential applications in antimicrobial research (Fuloria et al., 2009).
Antiepileptic Activity : N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides have shown promising results in antiepileptic activity, suggesting potential pharmaceutical applications (Asadollahi et al., 2019).
Herbicidal Activity : N-phenylpropanamide isolated from Streptomyces sp. demonstrated significant herbicidal activity, highlighting its potential use in agricultural applications (Priyadharsini et al., 2013).
properties
IUPAC Name |
2,2,3-trideuterio-N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-9(11)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11)/i1D,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHRQJQJODGZHV-APAIHEESSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]CC([2H])([2H])C(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


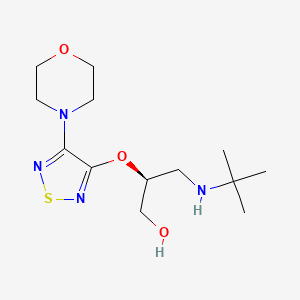
![Chloro[hydrotris(pyrazol-1-yl)borato]bis(triphenylphosphine)ruthenium(II) ethanol adduct](/img/structure/B585483.png)
![1-Amino-2-methyl-1H-benzo[d]imidazol-6-ol](/img/structure/B585485.png)
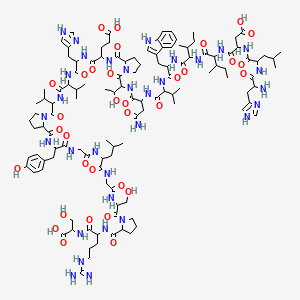
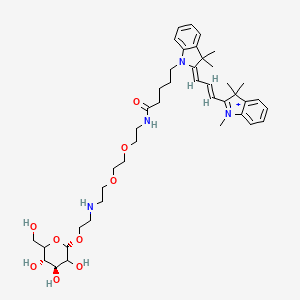
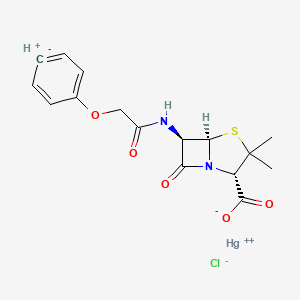
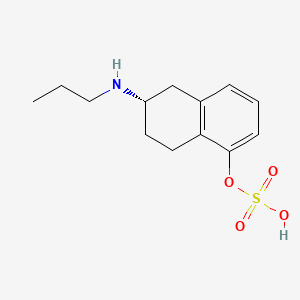
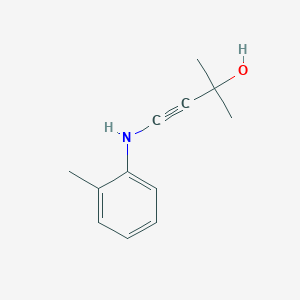
![7-Chloro-3-isobutyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B585493.png)

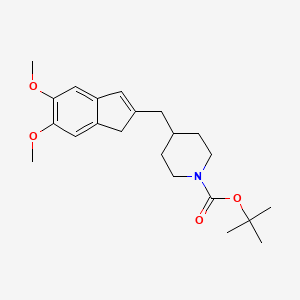
![4-[[(2S)-6-[[2-(tert-butylamino)acetyl]amino]-8-(dimethylamino)-5-hydroxy-4-oxo-2,3-dihydro-1H-naphthalen-2-yl]methyl]-2,5-dihydroxy-3,6-dioxocyclohexa-1,4-diene-1-carboxamide](/img/structure/B585500.png)
